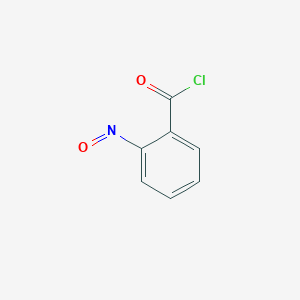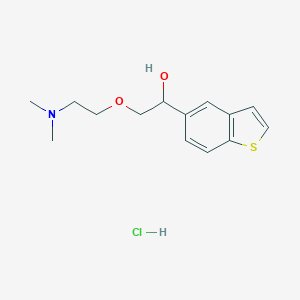
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Mecanismo De Acción
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride binds to nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. By binding to these receptors, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances the activity of these receptors, leading to improved cognitive function and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have various biochemical and physiological effects, including:
1. Improved cognitive function: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances cognitive function, including learning, memory, and attention.
2. Analgesic effects: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Anti-inflammatory effects: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has high potency, making it a useful tool for studying the effects of nicotinic acetylcholine receptors.
2. Selectivity: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is selective for nicotinic acetylcholine receptors, making it a useful tool for studying the specific effects of these receptors.
3. Limited solubility: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has limited solubility, which may limit its use in certain experiments.
Direcciones Futuras
For research include the development of more potent analogs, identification of new therapeutic applications, and mechanistic studies to better understand its effects.
Métodos De Síntesis
The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride involves the reaction between 2-(2-(N,N-dimethylamino)ethoxy)ethanol and 1-benzo[b]thiophen-5-yl ethanol. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.
Aplicaciones Científicas De Investigación
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Treatment of cognitive disorders: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia.
2. Pain management: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Addiction treatment: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on addiction to nicotine and other drugs.
Propiedades
Número CAS |
131964-30-2 |
|---|---|
Nombre del producto |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride |
Fórmula molecular |
C14H20ClNO2S |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-15(2)6-7-17-10-13(16)11-3-4-14-12(9-11)5-8-18-14;/h3-5,8-9,13,16H,6-7,10H2,1-2H3;1H |
Clave InChI |
HCLIFWZTTKDJGO-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canónico |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
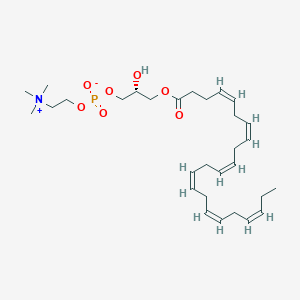
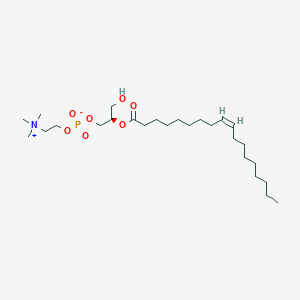
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)



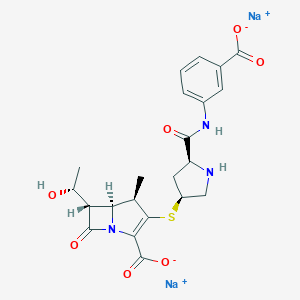
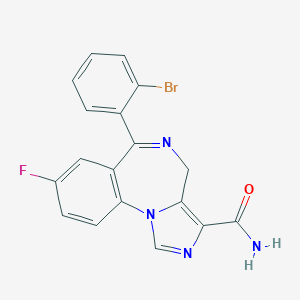
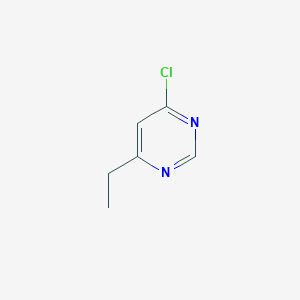
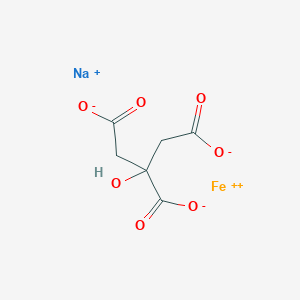
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
